

The Pharmacology of 11-Hydroxyrankinidine: A Review of Currently Available Data

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Despite significant interest in the diverse chemical scaffolds found in nature, a comprehensive pharmacological profile of **11-Hydroxyrankinidine** remains largely uncharacterized in publicly available scientific literature. This technical overview synthesizes the currently accessible information for researchers, scientists, and drug development professionals, highlighting the existing knowledge gaps and potential avenues for future investigation.

Introduction

11-Hydroxyrankinidine is a naturally occurring alkaloid isolated from the plant Gelsemium elegans.[1] This plant is known to produce a wide array of structurally complex alkaloids with potent biological activities. As a member of this family, **11-Hydroxyrankinidine** has been identified and cataloged, but its pharmacological properties have not been extensively studied.

Physicochemical Properties

The fundamental physicochemical properties of **11-Hydroxyrankinidine** have been determined and are summarized below.



| Property | Value | Source |
|-------------------|-------------------------|-----------|
| Molecular Formula | C20H24N2O4 | [1] |
| Molecular Weight | 356.42 g/mol | [1] |
| CAS Number | 122590-03-8 | [1][2][3] |
| Solubility | Soluble in DMSO (10 mM) | [1] |

Pharmacological Data: A Notable Absence

A thorough review of scientific databases and literature reveals a significant lack of specific pharmacological data for **11-Hydroxyrankinidine**. Key experimental data points required to build a pharmacological profile, such as:

- Receptor Binding Affinities (Ki, IC₅₀): There is no published data detailing the binding of 11-Hydroxyrankinidine to any specific biological target.
- Functional Activity (EC₅₀, Emax): Information on the functional consequences of its binding to any potential target, such as agonist or antagonist activity, is not available.
- Mechanism of Action: The signaling pathways modulated by 11-Hydroxyrankinidine have not been elucidated.
- In Vivo Studies: There are no reports of in vivo studies describing its pharmacokinetic properties (absorption, distribution, metabolism, and excretion) or its physiological effects in animal models.

While research has been conducted on derivatives of other similarly named but structurally distinct compounds, this information is not applicable to **11-Hydroxyrankinidine** itself. The current classification of **11-Hydroxyrankinidine** in commercial databases is often listed under "Others" for its research area, target, and pathway, underscoring the absence of specific pharmacological characterization.[1]

Future Directions



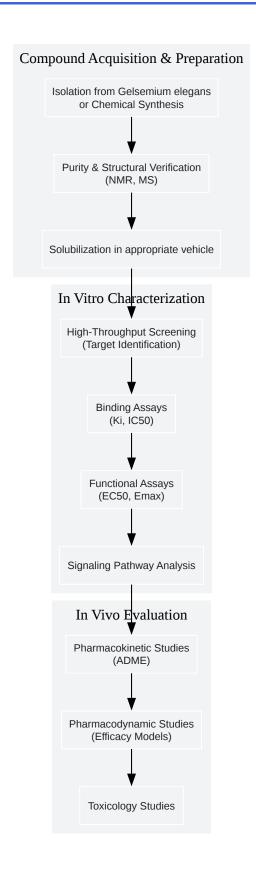
The structural complexity of **11-Hydroxyrankinidine**, coupled with the known biological activities of other alkaloids from Gelsemium elegans, suggests that it may possess interesting pharmacological properties. Future research efforts could be directed towards:

- High-Throughput Screening: To identify potential biological targets.
- Radioligand Binding Assays: To determine binding affinities for identified targets.
- Functional Assays: To characterize the functional activity of the compound.
- In Vitro and In Vivo ADME/Tox Studies: To assess its drug-like properties and safety profile.

Logical Workflow for Future Investigation

The following diagram outlines a logical workflow for the initial pharmacological characterization of **11-Hydroxyrankinidine**.





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Caption: Proposed workflow for the pharmacological evaluation of **11-Hydroxyrankinidine**.



Conclusion

In conclusion, **11-Hydroxyrankinidine** is a known natural product with a defined chemical structure. However, there is a profound lack of data regarding its pharmacology. The information presented here serves as a baseline for what is currently known and aims to highlight the significant opportunities that exist for novel research in this area. The scientific community awaits detailed studies to uncover the potential biological activities and therapeutic applications of this intriguing alkaloid.

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